4-(trans-4-Methylcyclohexyl)-4-oxobutyric acid (JTT-608) is a synthetic organic compound identified as a potential antidiabetic agent. [ [] ] It was discovered and developed through a research effort focused on identifying compounds capable of improving glucose tolerance and insulin release. [ [] ] JTT-608 belongs to the class of 4-cycloalkyl-4-oxobutyric acids, specifically featuring a trans-4-methylcyclohexyl group at the 4-position. [ [] ]
The synthesis of JTT-608 and related compounds is described in the paper "4-(trans-4-Methylcyclohexyl)-4-oxobutyric acid (JTT-608). A new class of antidiabetic agent". [ [] ] While specific details are not provided within the scope of the provided abstract, the authors mention evaluating a series of 4-cycloalkyl-4-oxobutyric acids and related compounds for their effects on glucose tolerance and fasting euglycemia. [ [] ] This suggests a structure-activity relationship study was undertaken, likely involving modifications to the cycloalkyl substituent.
JTT-608 exhibits its antidiabetic effects by selectively potentiating glucose-induced insulin secretion from pancreatic β-cells. [ [, , ] ] This action is distinct from sulfonylureas, another class of antidiabetic drugs. [ [] ] Studies on MIN6 cells (a pancreatic β-cell line) revealed that JTT-608:
The primary application of JTT-608 explored in the provided research is its potential as an antidiabetic agent. [ [, , ] ]
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4